molecular formula C25H26O2 B1663167 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid CAS No. 107430-51-3

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

Cat. No.: B1663167
CAS No.: 107430-51-3
M. Wt: 358.5 g/mol
InChI Key: KBUHKLGVLUHYJL-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid, also known as CD-367, is a synthetic retinoid with the molecular formula C₂₅H₂₆O₂ and a molecular weight of 358.47 g/mol . This compound is defined as a ligand with high specificity for Retinoic Acid Receptor alpha (RAR-α) . Its selective mechanism of action makes it a valuable tool for studying RAR-α-mediated biological pathways and gene expression. Research indicates this ligand has application in studying the differentiation of preadipocyte cells into adipocytes (fat cells) . By investigating this process, researchers can explore its potential role in addressing states of insulin resistance . Consequently, CD-367 is a compound of interest for foundational research into metabolic disorders such as type II diabetes, obesity, and related hyperlipidemias . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

107430-51-3

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid

InChI

InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)

InChI Key

KBUHKLGVLUHYJL-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C

Other CAS No.

107430-51-3

Synonyms

4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
4-TTAB
CD 367
CD-367
SR 3961
SR-3961
SR3961

Origin of Product

United States

Preparation Methods

Bradsher-Type Cyclodehydration

Bradsher cyclodehydration is a classical approach for constructing anthracene frameworks. For this compound, the method involves cyclizing 2-arylmethylbenzaldehyde derivatives (e.g., 85a ) using Lewis acids like BF₃·OEt₂.

Procedure :

  • Substrate Preparation : 2-(Arylmethyl)benzaldehyde precursors are synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives.
  • Cyclization : BF₃·OEt₂ catalyzes intramolecular cyclodehydration at 80–100°C for 6–12 hours, yielding the anthracene core.
  • Oxidation : The intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring.
  • Carboxylation : A benzoic acid group is introduced via Suzuki coupling or direct carboxylation under basic conditions.

Yield : 75–93% for the cyclization step.

Example :
$$
\text{2-(Arylmethyl)benzaldehyde} \xrightarrow{\text{BF₃·OEt₂, 80°C}} \text{Anthracene intermediate} \xrightarrow{\text{DDQ}} \text{Aromatized product}
$$

Metal-Catalyzed Cyclotrimerization

Transition metal catalysts, such as nickel or cobalt, enable [2+2+2] cyclotrimerization of alkynes to form anthracene derivatives.

Procedure :

  • Diyne Preparation : A diyne substrate (e.g., 15 ) is synthesized with substituents matching the target anthracene’s positions.
  • Cyclotrimerization : CpCo(CO)₂ or Ni(cod)₂ catalyzes the reaction with bis(trimethylsilyl)acetylene (23 ) at 120°C, forming a trisubstituted cyclohexadiene.
  • Desilylation and Aromatization : Halodesilylation with Cl₂ or Br₂, followed by DDQ oxidation, yields halogenated anthracenes.
  • Carboxylic Acid Functionalization : The benzoic acid group is appended via Ullmann coupling or carboxylation.

Yield : 61–85% for halogenated derivatives.

Example :
$$
\text{Diyne + Bis(TMS)acetylene} \xrightarrow{\text{CpCo(CO)₂}} \text{TMS-substituted product} \xrightarrow{\text{Cl₂}} \text{Chlorinated anthracene}
$$

Mohanakrishnan’s Annulation Protocol

Mohanakrishnan’s group developed ZnBr₂-mediated annulation of 1,2-diarylmethine dipivalates (83a ) for anthracene synthesis.

Procedure :

  • Dipivalate Synthesis : Asymmetric 1,2-diarylmethine dipivalates are prepared via pivaloylation of diarylmethanols.
  • Cyclization : ZnBr₂ in dichloromethane at 25°C induces regioselective annulation, forming the anthracene skeleton.
  • Hydrolysis : The pivaloyl groups are removed under acidic conditions.
  • Carboxylation : The benzoic acid moiety is introduced via Friedel-Crafts acylation followed by oxidation.

Yield : 89–94% for the cyclization step.

HBr/AcOH-Mediated Cyclization

An alternative to ZnBr₂, HBr in acetic acid facilitates cyclization of 1,2-diarylmethine diols (83b ).

Procedure :

  • Diol Preparation : 1,2-Diarylmethine diols are synthesized by reducing corresponding diketones.
  • Acid-Catalyzed Cyclization : HBr/AcOH promotes dehydration and cyclization at 60°C for 8 hours.
  • Aromatization and Functionalization : Similar to previous methods, DDQ oxidation and carboxylation complete the synthesis.

Yield : 71–94%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Bradsher Cyclodehydration BF₃·OEt₂, DDQ 80–100°C, 6–12h 75–93 High yield, scalability Requires harsh acids
Metal-Catalyzed CpCo(CO)₂, Cl₂ 120°C, inert atm 61–85 Modular halogenation Costly catalysts
Mohanakrishnan Annulation ZnBr₂, dipivalates 25°C, 2h 89–94 Mild conditions, regioselective Multi-step substrate prep
HBr/AcOH Cyclization HBr, AcOH 60°C, 8h 71–94 Simple setup, inexpensive Moderate yields

Chemical Reactions Analysis

Types of Reactions: CD367 undergoes various biochemical interactions rather than traditional chemical reactions. It binds to carbohydrates such as mannose and fucose and interacts weakly with N-acetylglucosamine in a calcium-dependent manner .

Common Reagents and Conditions: The interactions of CD367 with carbohydrates are facilitated by the presence of calcium ions. The binding occurs under physiological conditions, typically in a buffered solution with a pH around 7.4 .

Major Products Formed: The primary outcome of CD367 interactions is the modulation of immune responses. Upon binding to its ligands, CD367 can inhibit B-cell-receptor-mediated calcium mobilization and protein tyrosine phosphorylation .

Scientific Research Applications

Therapeutic Applications

Chronic Obstructive Pulmonary Disease (COPD) Treatment
Recent studies have explored the efficacy of AM580 in treating COPD. In a study involving adiponectin-deficient mice, AM580 was administered to assess its impact on alveolar regeneration. The results indicated a significant reduction in alveolar wall destruction compared to control groups, suggesting its potential as a therapeutic agent for COPD management .

Cancer Treatment
AM580 has been studied for its effects on various cancer cell lines. It has shown promise in inhibiting tumor proliferation by modulating RAR signaling pathways. Specifically, it reduces the levels of RARγ while activating RARβ, which is crucial for regulating gene expression related to cancer cell differentiation and proliferation . Additionally, AM580 has been noted to suppress endometrial cancer cell growth, indicating its potential utility in gynecological oncology .

Biological Research Applications

Gene Expression Studies
As a retinoid derivative, AM580 is employed in gene expression studies particularly concerning leukemia and other hematological malignancies. It facilitates the differentiation of promyelocytic leukemia cells by activating specific RAR pathways. This property makes it a valuable tool for researchers investigating the molecular mechanisms underlying leukemia and potential therapeutic interventions .

Immunomodulation
AM580 has demonstrated immunomodulatory effects by inducing cytokine production such as IL-4, IL-5, and IL-13 while inhibiting pro-inflammatory cytokines like IL-12 and IFN-γ. This dual action positions AM580 as a candidate for further research into therapies aimed at modulating immune responses in various diseases .

Study on Alveolar Regeneration
A significant case study focused on the use of AM580 in adiponectin-deficient mice models of COPD showed that treatment with AM580 led to notable improvements in alveolar structure and function. The study measured parameters such as lung volume and alveolar wall integrity over six months, providing compelling evidence of its therapeutic potential .

Research on Cancer Cell Lines
In vitro studies have demonstrated that AM580 can significantly inhibit the proliferation of endometrial cancer cells through its action on RAR pathways. This research highlights its potential application not only in hematological cancers but also in solid tumors .

Mechanism of Action

CD367 functions as a receptor that binds to specific carbohydrates on the surface of pathogens or cells. This binding triggers intracellular signaling pathways that modulate immune responses. CD367 contains an immunoreceptor tyrosine-based inhibitory motif in its cytoplasmic domain, which recruits phosphatases such as SHP-1 and SHP-2. These phosphatases inhibit signaling pathways, leading to the suppression of immune cell activation and cytokine production .

Comparison with Similar Compounds

Table 1: Structural Features and Receptor Affinities

Compound Name (Full IUPAC) Core Structure Receptor Selectivity Key Functional Groups
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid (TTAB) Anthracene + benzoic acid RARγ > RARα/β Anthracenyl, carboxylic acid
TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid) Naphthalene + propenyl bridge Pan-RAR agonist Naphthalenyl, propenyl substituent
Am80 (4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid) Naphthalene + carbamoyl RARα/β-selective Carbamoyl group
CD2314 (2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-4-thiophene carboxylic acid) Anthracene + thiophene RAR/RXR dual activity Thiophene ring
SR11217 (4-[1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-methylpropenyl]benzoic acid) Naphthalene + propenyl RXR-selective Methylpropenyl group

Structural Insights :

  • TTAB ’s anthracenyl group confers rigidity and enhanced RARγ binding compared to naphthalenyl-based analogs like TTNPB .
  • Am80 and Am580 differ in substituents (carbamoyl vs. carboxamido), influencing RARα specificity .
  • CD2314 ’s thiophene ring enables dual RAR/RXR modulation, unlike TTAB’s RAR-specific activity .

Pharmacological Efficacy in Cancer Models

Table 2: Antiproliferative Potency and Mechanisms

Compound Cell Line/Model IC₅₀/EC₅₀ Key Findings References
TTAB ME180 cervical cancer 0.2 nM Synergy with SR11217 (RXR agonist) and IFN-α enhances growth inhibition
TTNPB F9 teratocarcinoma 3 nM 10-fold higher potency than all-trans-RA in differentiation induction
Am580 HL-60 leukemia 8 nM RARα-selective; superior to TTNPB in HL-60 differentiation
SR11217 ME180 cervical cancer 18% inhibition at 1 µM Weak RXR-selective activity; additive effects with TTAB
CD2314 T47D breast cancer Not reported Modulates RAR/RXR heterodimers; used in ERα signaling studies

Mechanistic Highlights :

  • TTAB ’s low nM potency in ME180 cells correlates with its resistance to metabolic degradation and strong RARγ binding .
  • TTNPB’s pan-RAR activity drives differentiation in teratocarcinoma but shows lower efficacy in leukemia models compared to Am580 .
  • Am580 ’s carboxamido group enhances RARα specificity, making it a tool compound for subtype-selective studies .

Therapeutic Synergy and Clinical Potential

  • TTAB + SR11217: Combined RAR/RXR activation in ME180 cells increases transcription of RARβ-responsive genes by 2.5-fold compared to monotherapy .
  • TTAB + IFN-α : Reduces ME180 proliferation by 80% at suboptimal doses (0.1 nM TTAB + 100 U/mL IFN-α) .
  • TTNPB Derivatives : 3-methyl-TTNPB exhibits divergent activity (inactive in F9 cells but potent in HL-60), underscoring structure-context dependencies .

Biological Activity

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid, also known as AM580 or 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid, is a synthetic retinoid derivative that has garnered attention for its biological activities. This compound primarily functions as a selective agonist for the retinoic acid receptor alpha (RARα), influencing various biological processes including gene expression and cell differentiation.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • Melting Point : 265-267 °C
  • Solubility : Soluble in DMSO (20 mg/ml) and ethanol (10 mg/ml)
  • Stability : Stable for 2 years under proper storage conditions at -20 °C

AM580 acts as a selective RARα agonist with varying efficacy across different retinoic acid receptors:

  • EC50 Values :
    • RARα: 0.3 nM
    • RARβ: 8.6 nM
    • RARγ: 13 nM

This selectivity allows AM580 to induce specific cellular responses such as differentiation and proliferation inhibition in various cancer cell lines.

Gene Expression Modulation

AM580 has been shown to significantly modulate gene expression related to immune responses and differentiation:

  • Cytokine Induction : It induces the production of IL-4, IL-5, and IL-13 while inhibiting IL-12 and IFNγ synthesis.
  • Cell Differentiation : The compound enhances granulocyte maturation in promyelocytic leukemia cell lines (e.g., NB4 cells) and has been noted to have over seven times the activity of retinoic acid in promoting cell differentiation in vitro .

Anti-Cancer Properties

Research indicates that AM580 can suppress tumor proliferation:

  • In endometrial cancer cells, AM580 inhibits proliferation by downregulating RARγ levels and activating RARβ pathways .
  • In a study on chronic obstructive pulmonary disease (COPD), AM580 was evaluated for its potential to promote alveolar repair in adiponectin-deficient mice models .

Study on Leukemia Cell Lines

In an experimental setup using NB4 promyelocytic leukemia cells:

  • AM580 treatment resulted in enhanced differentiation and apoptosis of leukemic cells.
  • The mechanism involved increased expression of genes associated with granulocyte maturation.

COPD Model Study

A study focused on the effects of AM580 on a COPD model demonstrated:

  • Significant improvement in alveolar repair processes.
  • The potential to mitigate symptoms similar to those observed in human COPD cases .

Summary Table of Biological Activities

ActivityEffectReference
Cytokine InductionIncreased IL-4, IL-5, IL-13; decreased IL-12 and IFNγ
Cancer ProliferationInhibition of endometrial cancer cell growth
Granulocyte MaturationEnhanced differentiation in leukemia cells
Alveolar RepairImproved outcomes in COPD model

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H26O2
Molecular Weight358.48 g/mol
CAS Number103031-30-7 (analog)
Purity (HPLC)≥97%

Q. Table 2. Receptor Binding Profiles of Structural Analogs

CompoundRARα IC50 (nM)RARβ IC50 (nM)RARγ IC50 (nM)
TTNPB5.14.59.3
Am808.26.712.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

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